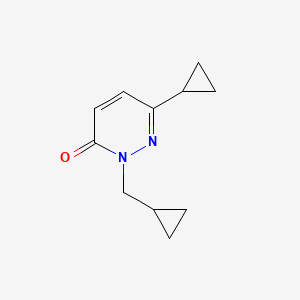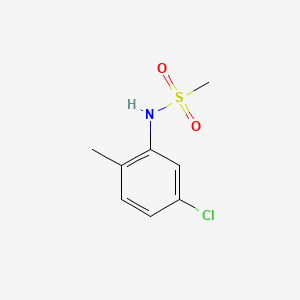
N-(5-chloro-2-methylphenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methylphenyl)methanesulfonamide is a chemical compound with the molecular formula C8H10ClNO2S . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom and a methyl group. This benzene ring is connected to a sulfonamide group .Scientific Research Applications
Structural and Chemical Characterization
- Synthesis and Antibacterial Activity : New sulfonamide derivatives, including methanesulfonic acid hydrazide derivatives, have been synthesized and characterized. Their antibacterial activities were tested against both gram-positive and gram-negative bacteria, with findings indicating that the ligands possess more activity than their complexes (Özdemir et al., 2009).
- Molecular Conformation Analysis : Structural studies on compounds related to N-(5-chloro-2-methylphenyl)methanesulfonamide, focusing on their conformation and bonding, have provided insights into their biological activity potential. Such studies include X-ray crystallography and vibrational spectroscopy (Gowda et al., 2007; Karabacak et al., 2010).
Applications in Materials Science and Catalysis
- Catalysis for Production of Linear Alkylbenzenes : Methanesulfonic acid (MSA) was utilized as a catalyst for the electrophilic addition of long-chain olefins to benzene, showcasing an environmentally benign route due to MSA's reusability and biodegradability (Luong et al., 2004).
- Structural and Vibrational Properties : The study of 2-chloroethyl(methylsulfonyl)methanesulfonate aimed to evaluate its structural, vibrational properties, and biological activity, contributing to a better understanding of methanesulfonamide derivatives in biofilm formation and quorum sensing (QS) activity (Galván et al., 2018).
Biological Applications
- Inhibition of Methionine Aminopeptidase : Quinolinyl sulfonamides related to this compound were identified as potent inhibitors of methionine aminopeptidase (MetAP), with their efficacy varying based on the metal concentration in the enzyme. The study highlights the role of these compounds in potentially regulating biological processes (Huang et al., 2006).
Synthetic Chemistry
- N-Arylation Methods : A palladium-catalyzed cross-coupling method for methanesulfonamide with aryl bromides and chlorides has been developed, providing a safer alternative to potentially genotoxic reagents and byproducts in the synthesis of complex organic molecules (Rosen et al., 2011).
Antioxidant Activity Studies
- Quantum Chemical Calculations : N-(3,5-di-tert-butyl-2-hydroxyphenyl) methanesulfonamide compounds were theoretically calculated to determine their optimized state, predict free energy, and molecular orbitals involved in spectrum formation, indicating potential antioxidant activity (Xue et al., 2022).
Future Directions
The future directions for the study and application of N-(5-chloro-2-methylphenyl)methanesulfonamide are not clear at this time. It is part of a collection of rare and unique chemicals provided to early discovery researchers , suggesting that it may have potential applications in various fields of research.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2S/c1-6-3-4-7(9)5-8(6)10-13(2,11)12/h3-5,10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOOIJGAUZIHTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
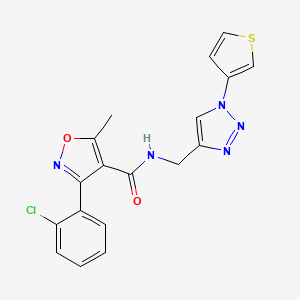
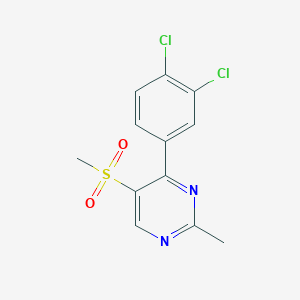

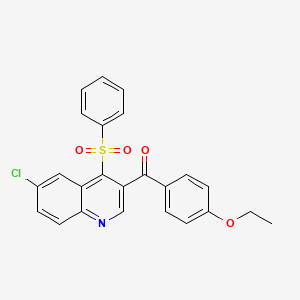

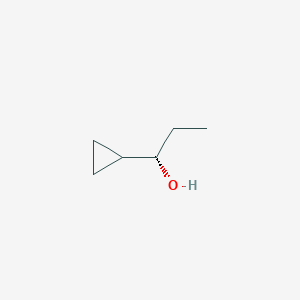
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2658775.png)
![methyl [(9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio]acetate](/img/structure/B2658776.png)




